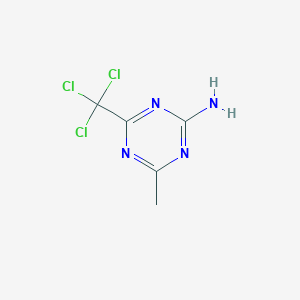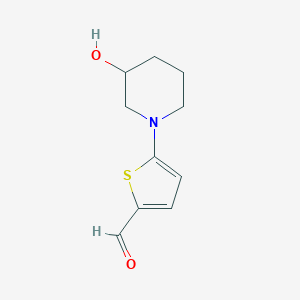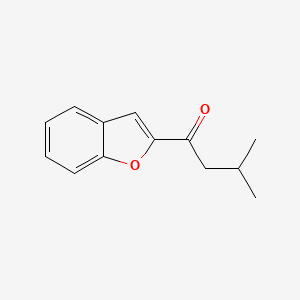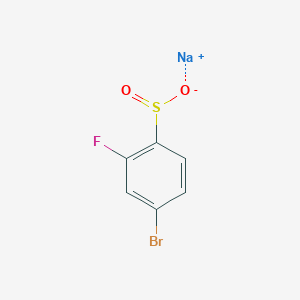
4-Methyl-6-(trichloromethyl)-1,3,5-triazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-6-(trichloromethyl)-1,3,5-triazin-2-amine is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-6-(trichloromethyl)-1,3,5-triazin-2-amine typically involves the condensation reaction of N-(acetimidoyl)-trichloroacetamidine with acetic-formic anhydride . This method is efficient and yields the desired product with high purity.
Industrial Production Methods: For industrial-scale production, the two-step synthesis method is often employed. This involves the initial formation of intermediate compounds, followed by cyclization reactions under controlled conditions. The use of catalysts such as aluminum trichloride and concentrated sulfuric acid can enhance the reaction efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions: 4-Methyl-6-(trichloromethyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the trichloromethyl group.
Substitution: Nucleophilic substitution reactions are common, where the trichloromethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products: The major products formed from these reactions include various substituted triazines, which can have different functional groups replacing the trichloromethyl group .
Aplicaciones Científicas De Investigación
4-Methyl-6-(trichloromethyl)-1,3,5-triazin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as a nitrification inhibitor, affecting the nitrogen cycle in soil.
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of nitrification processes. It blocks the conversion of ammonium to nitrate by inhibiting the activity of ammonia-oxidizing bacteria. This is achieved by interfering with the ammonia monooxygenase enzyme, which is crucial for the oxidation of ammonia to hydroxylamine .
Comparación Con Compuestos Similares
- 2-Amino-4-methyl-6-trichloromethyl-1,3,5-triazine
- 2-Chloro-6-trichloromethyl-pyridine (Nitrapyrin)
Comparison: 4-Methyl-6-(trichloromethyl)-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it has a higher efficacy as a nitrification inhibitor and exhibits different reactivity patterns in chemical reactions .
Propiedades
Número CAS |
21227-47-4 |
|---|---|
Fórmula molecular |
C5H5Cl3N4 |
Peso molecular |
227.5 g/mol |
Nombre IUPAC |
4-methyl-6-(trichloromethyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C5H5Cl3N4/c1-2-10-3(5(6,7)8)12-4(9)11-2/h1H3,(H2,9,10,11,12) |
Clave InChI |
DTEHQKITILJADX-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NC(=N1)N)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Fluoro-5-methylphenyl)methyl]oxirane](/img/structure/B13164946.png)

![1-[(3-Aminocyclobutyl)methyl]-3-ethylurea](/img/structure/B13164966.png)

methanol](/img/structure/B13164975.png)


methanol](/img/structure/B13164983.png)

![N-[(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)methyl]acetamide](/img/structure/B13164992.png)


![4-[3-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13165015.png)

